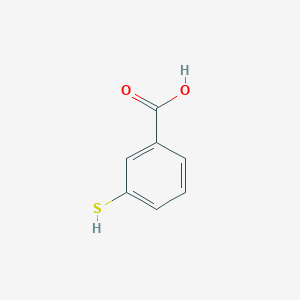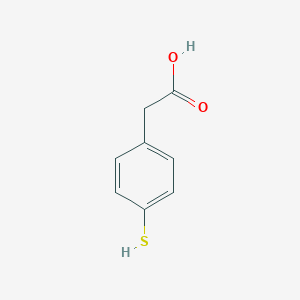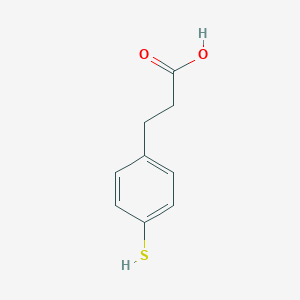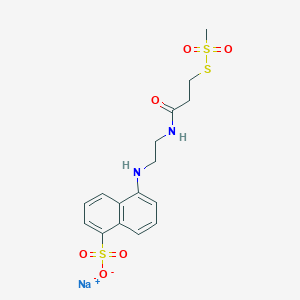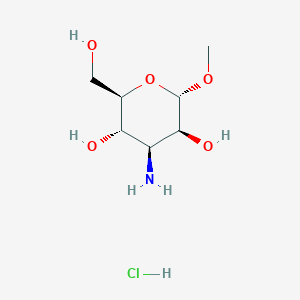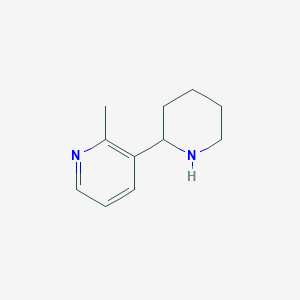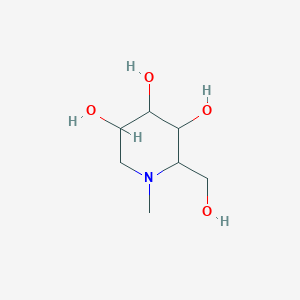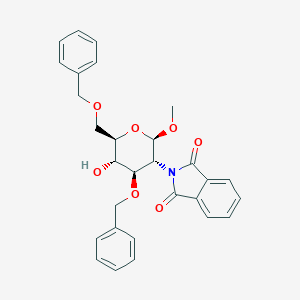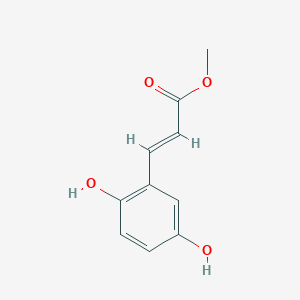
Acetato de metilo (trifenilfosforanilideno)
Descripción general
Descripción
Methyl (triphenylphosphoranylidene)acetate is an organic compound with the molecular formula C21H19O2P. It is a white to off-white powder that is primarily used as a Wittig reagent in organic synthesis. This compound is known for its role in the two-carbon homologation of aldehydes to α,β-unsaturated esters, making it a valuable tool in synthetic chemistry .
Aplicaciones Científicas De Investigación
Methyl (triphenylphosphoranylidene)acetate has several applications in scientific research:
Organic Synthesis: It is widely used in the synthesis of α,β-unsaturated esters, which are important intermediates in the production of various pharmaceuticals and fine chemicals.
Synthesis of Pyrazoles: The compound is used in the efficient synthesis of pyrazoles via reaction with methyl diazoacetate in the presence of triethylamine.
Material Science: It is employed in the preparation of various polymers and materials with specific properties.
Mecanismo De Acción
Target of Action
Methyl (triphenylphosphoranylidene)acetate, also known as Methyl 2-(triphenylphosphoranylidene)acetate, primarily serves as a reagent in Wittig alkenation reactions . It is recognized as a versatile reagent that finds uses in heterocycles synthesis .
Mode of Action
This compound interacts with its targets through its nucleophilicity . It can undergo alkylation with reactive electrophiles, generating phosphorus reagents amenable to subsequent transformations . The ylide can be halogenated or sulfonated to prepare more complex ylides, which can then undergo Wittig reactions to yield vinyl halides or vinyl sulfides, respectively .
Biochemical Pathways
The primary biochemical pathway affected by Methyl (triphenylphosphoranylidene)acetate is the Wittig reaction , a method for the synthesis of alkenes from aldehydes or ketones . This compound, serving as a Wittig reagent, allows for the two-carbon homologation of aldehydes to α,β-unsaturated esters .
Result of Action
The primary result of the action of Methyl (triphenylphosphoranylidene)acetate is the formation of α,β-unsaturated esters from aldehydes . It can also be used in an efficient synthesis of pyrazoles via reaction with methyl diazoacetate in the presence of triethylamine .
Action Environment
The action, efficacy, and stability of Methyl (triphenylphosphoranylidene)acetate can be influenced by environmental factors. For instance, it maintains shelf stability and demonstrates favorable solubility in non-polar solvents like chloroform . . Therefore, the choice of solvent can significantly impact the compound’s action and efficacy.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
Methyl (triphenylphosphoranylidene)acetate can be synthesized through the reaction of methyl bromoacetate with triphenylphosphine. The reaction typically involves the following steps:
Formation of Phosphonium Salt: Triphenylphosphine reacts with methyl bromoacetate to form a phosphonium salt.
Deprotonation: The phosphonium salt is then deprotonated using a strong base such as sodium hydride or potassium tert-butoxide to yield the desired ylide.
Industrial Production Methods
While specific industrial production methods for methyl (triphenylphosphoranylidene)acetate are not widely documented, the synthesis generally follows the same principles as laboratory-scale preparation. The key steps involve the formation of the phosphonium salt and its subsequent deprotonation to form the ylide.
Análisis De Reacciones Químicas
Types of Reactions
Methyl (triphenylphosphoranylidene)acetate primarily undergoes the Wittig reaction, where it reacts with aldehydes to form α,β-unsaturated esters. This reaction is a type of olefination, which involves the formation of a carbon-carbon double bond .
Common Reagents and Conditions
Reagents: Aldehydes, strong bases (e.g., sodium hydride, potassium tert-butoxide)
Conditions: Typically carried out in anhydrous solvents such as tetrahydrofuran (THF) or dichloromethane under inert atmosphere.
Major Products
The major products of the Wittig reaction involving methyl (triphenylphosphoranylidene)acetate are α,β-unsaturated esters. For example, the reaction with benzaldehyde yields methyl cinnamate .
Comparación Con Compuestos Similares
Methyl (triphenylphosphoranylidene)acetate can be compared with other Wittig reagents such as:
(Carbethoxymethylene)triphenylphosphorane: Similar in structure but contains an ethoxy group instead of a methoxy group.
(Methoxycarbonylmethylene)triphenylphosphorane: Another closely related compound with similar reactivity.
These compounds share similar reactivity patterns but differ in their substituents, which can influence their reactivity and the types of products formed.
Propiedades
IUPAC Name |
methyl 2-(triphenyl-λ5-phosphanylidene)acetate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H19O2P/c1-23-21(22)17-24(18-11-5-2-6-12-18,19-13-7-3-8-14-19)20-15-9-4-10-16-20/h2-17H,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NTNUDYROPUKXNA-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C=P(C1=CC=CC=C1)(C2=CC=CC=C2)C3=CC=CC=C3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H19O2P | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID6062549 | |
| Record name | Methyl (triphenylphosphoranylidene)acetate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID6062549 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
334.3 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
2605-67-6 | |
| Record name | Methyl (triphenylphosphoranylidene)acetate | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=2605-67-6 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Carbomethoxymethylene triphenylphosphorane | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0002605676 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 2605-67-6 | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=407395 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | 2605-67-6 | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=117573 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | Acetic acid, 2-(triphenylphosphoranylidene)-, methyl ester | |
| Source | EPA Chemicals under the TSCA | |
| URL | https://www.epa.gov/chemicals-under-tsca | |
| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
| Record name | Methyl (triphenylphosphoranylidene)acetate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID6062549 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | Methyl (triphenylphosphoranylidene)acetate | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.018.200 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | Carbomethoxymethylene triphenylphosphorane | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/D9MZ753Q8K | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Synthesis routes and methods I
Procedure details









Synthesis routes and methods II
Procedure details






Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

